An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical parameters of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine and outlines detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, and the implications of these properties for drug development are discussed, offering a self-validating framework for researchers.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including natural products and synthetic pharmacophores.[1] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The subject of this guide, 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine, combines several key structural features: a chloro-substituent, a methylthio group, and a pyrrolidine ring, each contributing to its unique electronic and steric profile.
The physicochemical properties of such a molecule are not merely data points but are critical descriptors that predict its behavior in complex biological environments.[2] Properties such as solubility, lipophilicity, and ionization state (pKa) are pivotal in determining a compound's "drug-likeness" and its potential for successful development into a therapeutic agent.[3]
Core Physicochemical Properties: A Summary
While specific experimental data for 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is not extensively reported in public literature, this section provides a summary of its fundamental molecular attributes and highlights the key physicochemical parameters that require experimental determination.
| Property | Value/Parameter to be Determined | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₂ClN₃S | Defines the elemental composition. |
| Molecular Weight | 229.73 g/mol | Influences diffusion, transport, and overall size. |
| CAS Number | 339017-59-3 | Unique identifier for the chemical substance. |
| Melting Point | Experimental Determination Required | Indicator of purity and solid-state stability.[4] |
| Boiling Point | Experimental Determination Required | Relevant for purification (distillation) and thermal stability. |
| Aqueous Solubility | Experimental Determination Required | Crucial for absorption and formulation.[5] |
| Lipophilicity (LogP/LogD) | Experimental Determination Required | Governs membrane permeability and protein binding.[6] |
| Acid Dissociation Constant (pKa) | Experimental Determination Required | Determines the ionization state at physiological pH, affecting solubility and target interaction.[7] |
| Chemical Purity | ≥98% (typical commercial purity) | Essential for accurate biological and physicochemical assessment. |
Structural Elucidation and Confirmation
Prior to the determination of other physicochemical properties, the unambiguous confirmation of the chemical structure of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine is essential. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.
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¹H NMR: Provides information on the number of different types of protons and their chemical environments. Expected signals would include those for the pyrrolidine ring protons, the methylthio group protons, and the proton on the pyrimidine ring.
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¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide information about its isotopic distribution, which is characteristic for chlorine-containing compounds (³⁵Cl and ³⁷Cl isotopes).
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocols for Physicochemical Characterization
This section details the step-by-step methodologies for determining the key physicochemical properties of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine.
Melting Point and Purity Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.[8] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[4]
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer.
-
Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
DSC is a more quantitative method for determining purity.[9][10][11][12][13] It measures the heat flow into the sample as a function of temperature. The shape of the melting endotherm can be analyzed using the van't Hoff equation to calculate the mole fraction of impurities.
Caption: Workflow for purity determination using Differential Scanning Calorimetry (DSC).
Boiling Point Determination
For compounds that are liquid at or near room temperature, or for which purification by distillation is considered, the boiling point is a key parameter.
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).[14][15][16]
-
Heating: The bath is heated gently until a continuous stream of bubbles emerges from the open end of the capillary tube.
-
Observation: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can be a major hurdle in drug development.[5] It's important to distinguish between kinetic and thermodynamic solubility.[17][18]
This method is considered the "gold standard" for determining equilibrium solubility.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV.
Caption: Experimental workflow for the shake-flask solubility assay.
Lipophilicity Determination (LogP and LogD)
Lipophilicity is a measure of a compound's affinity for a non-polar environment relative to a polar one. It is a critical determinant of a drug's ability to cross biological membranes.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is pH-dependent.
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4 for LogD) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a vial and shaken until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
RP-HPLC provides a high-throughput method for estimating LogP/LogD.[19][20][21] The retention time of a compound on a non-polar stationary phase is correlated with its lipophilicity.
pKa Determination
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyrrolidinyl group and the pyrimidine nitrogens in the target molecule are expected to be basic.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized acid (e.g., HCl).
-
Measurement: The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added.
-
Analysis: The pKa is determined from the inflection point of the titration curve.
This method is useful for compounds with a chromophore that changes upon ionization.
-
Sample Preparation: A series of solutions of the compound are prepared in buffers of varying pH.
-
Measurement: The UV-Vis spectrum of each solution is recorded.
-
Analysis: The pKa is determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.
Synthesis Strategy
The synthesis of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine would likely involve a multi-step process starting from a suitable pyrimidine precursor. A plausible synthetic route could involve the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine.
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